Amphoteronolide B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

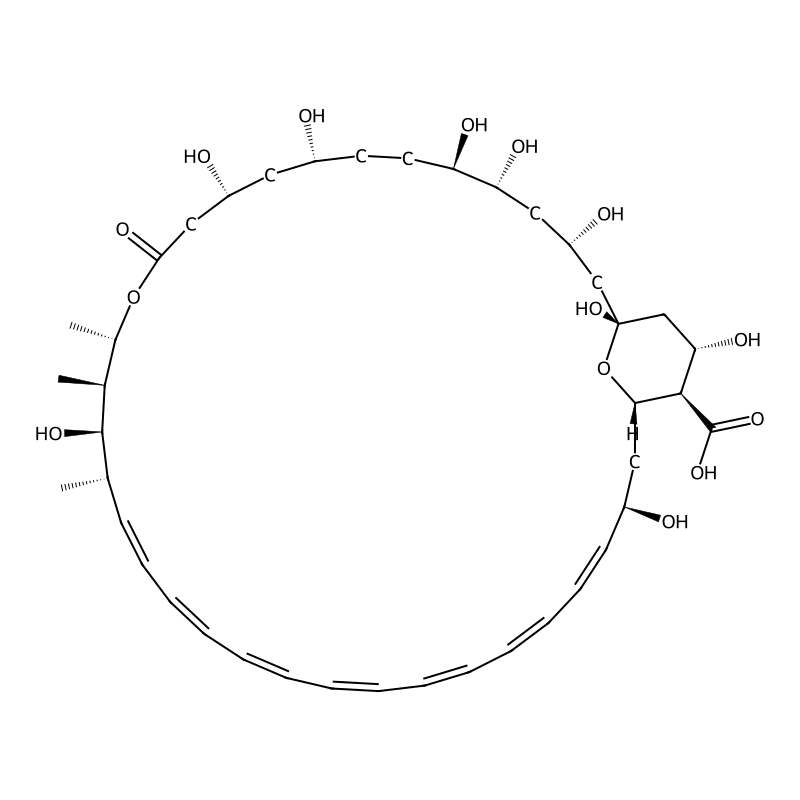

Amphoteronolide B is a polyene macrolide antibiotic that is structurally related to amphotericin B, a well-known antifungal agent. It is characterized by its complex molecular structure, which includes multiple hydroxyl and methoxy groups, contributing to its unique biological properties. The compound's chemical formula is C₃₃H₄₉O₁₃, and it features a large lactone ring that is typical of macrolides. Amphoteronolide B has garnered interest due to its potential therapeutic applications and its role in the study of structure-activity relationships within the polyene class of antibiotics .

While data on Amphoteronolide B's specific hazards is limited, it's likely to share some safety concerns with Amphotericin B:

- Potential Toxicity: Amphotericin B is known to have nephrotoxic (kidney damaging) side effects []. Amphoteronolide B, structurally similar, might also pose similar risks.

- Handling Precautions: As with many organic compounds, standard laboratory safety practices like wearing gloves and working in a fume hood should be followed when handling Amphoteronolide B.

Understanding Amphotericin B function:

Amphotericin B is a complex molecule with a poorly understood mechanism of action. Amphoteronolide B, being the aglycone form (core molecule) of Amphotericin B, serves as a simpler model for researchers to study the antibiotic's antifungal properties. By investigating Amphoteronolide B's interaction with fungal membranes, scientists can gain insights into Amphotericin B's overall mode of action [].

Development of new antifungal drugs:

Understanding Amphoteronolide B's structure and activity paves the way for designing and synthesizing novel antifungal drugs. Researchers can modify the Amphoteronolide B structure to create derivatives with improved potency, reduced side effects, or a broader spectrum of activity against different fungal strains [].

Chemical synthesis studies:

Amphoteronolide B is a challenging molecule to synthesize chemically. Research efforts focused on its synthesis provide valuable insights into organic chemistry and contribute to the development of more efficient methods for producing complex natural products.

Reference standard for quality control:

- Oxidative Deglycosidation: This reaction involves the removal of sugar moieties from the parent compound, amphotericin B, to yield amphoteronolide B methyl ester. This process utilizes oxidative conditions that facilitate the cleavage of glycosidic bonds .

- Stereocontrolled Synthesis: The synthesis employs stereochemical strategies to ensure the correct configuration at various chiral centers within the molecule .

- Horner-Wadsworth-Emmons Reaction: This reaction is crucial for constructing key building blocks during the total synthesis of amphoteronolide B, allowing for the formation of specific carbon-carbon double bonds necessary for its biological activity .

Amphoteronolide B exhibits significant antifungal activity, similar to that of amphotericin B. Its mechanism involves binding to ergosterol in fungal cell membranes, leading to increased membrane permeability and cell death. Studies have shown that it retains efficacy against various fungal pathogens, making it a candidate for further development in antifungal therapies . Additionally, it has been noted for its potential immunomodulatory effects, which could enhance host defenses against infections .

The total synthesis of amphoteronolide B involves several key steps:

- Building Block Preparation: Key intermediates are synthesized using various organic reactions, including the Horner-Wadsworth-Emmons reaction and glycosidation techniques.

- Oxidative Deglycosidation: This step converts amphotericin B into amphoteronolide B by selectively removing sugar components under oxidative conditions .

- Final Assembly: The final structure is assembled through careful control of stereochemistry and functional group transformations to ensure biological activity is retained .

Amphoteronolide B holds promise in several areas:

- Antifungal Therapy: Its primary application lies in treating fungal infections, particularly those resistant to conventional therapies.

- Research Tool: It serves as a valuable compound for studying structure-activity relationships within polyene antibiotics and exploring new synthetic methodologies in organic chemistry .

Amphoteronolide B shares structural and functional characteristics with several other compounds in the polyene antibiotic class. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Amphotericin B | High | Strong antifungal activity | Known for severe side effects |

| Nystatin | Moderate | Antifungal | Less potent than amphotericin |

| Natamycin | Moderate | Antifungal | Used primarily in food preservation |

| 19-Dehydroamphoteronolide B | High | Antifungal | Structural variant with altered activity |

Amphoteronolide B is unique due to its specific structural modifications that enhance its stability and potentially reduce toxicity compared to amphotericin B while maintaining significant antifungal properties .

Origin and Classification Within Polyene Macrolide Antibiotics

Amphoteronolide B belongs to the polyene macrolide family of antibiotics, a class characterized by a large macrolactone ring containing a series of conjugated double bonds. These compounds are primarily produced by soil-dwelling actinomycetes, particularly species belonging to the genus Streptomyces. The polyene family is further classified based on the number of conjugated double bonds in their structure, with amphotericin B and its derivatives classified as heptaenes due to their seven conjugated double bonds.

The parent compound, amphotericin B, was isolated from Streptomyces nodosus ATCC14899, cultured from soil samples collected from the Orinoco river basin in Venezuela in 1953. While amphotericin B contains the aminosugar mycosamine attached to the macrolactone ring, amphoteronolide B represents the sugar-free (aglycone) form of this molecule.

Unlike many other natural products that were independently discovered, amphoteronolide B was not directly isolated from natural sources but rather derived through chemical or enzymatic modification of amphotericin B, making it a semi-synthetic derivative of significant interest.

Relationship to Amphotericin B and Development Timeline

The relationship between amphotericin B and amphoteronolide B is defined by the absence of the mycosamine sugar moiety in the latter. Structurally, amphoteronolide B maintains the complex macrolactone ring core of amphotericin B but lacks the 3,6-dideoxy-3-aminomannose (mycosamine) sugar attachment at the C-19 position.

The development timeline of amphoteronolide B research follows significant milestones:

- 1955-1958: Discovery and introduction of amphotericin B as an antifungal agent.

- 1980s-1990s: Initial investigations into the structure-activity relationships of amphotericin B and its derivatives, including early studies on deglycosylated forms.

- 2001-2010: Identification and characterization of the amphotericin biosynthetic gene cluster in Streptomyces nodosus, providing insights into the biosynthetic pathway.

- 2010-2013: Development of novel methods for the preparation of amphoteronolide B, including the oxidative deglycosidation approach reported in 2010.

- 2013-Present: Increased focus on amphoteronolide B and selective modifications to develop derivatives with improved therapeutic profiles.

The preparation of amphoteronolide B methyl ester, first reported through a novel oxidative deglycosidation reaction from amphotericin B, represented a significant advancement in synthetic approaches to these complex molecules. This method enabled researchers to access amphoteronolide B and related derivatives for further structural modifications and structure-activity relationship studies.

Significance in Antifungal Research History

Amphoteronolide B has played a pivotal role in advancing our understanding of the structure-activity relationships of polyene macrolide antibiotics. Key contributions include:

Mechanism of Action Elucidation: Studies on amphoteronolide B (AmdeB) revealed that, contrary to early assumptions, the aglycone form lacks antifungal activity against yeast, demonstrating the critical importance of the mycosamine sugar for biological function.

Sterol Binding Insights: Research on amphoteronolide B has challenged prevailing models of how amphotericin B interacts with membrane sterols, providing new perspectives on the molecular basis of selectivity between fungal ergosterol and human cholesterol.

Template for Synthetic Derivatives: Amphoteronolide B serves as a key intermediate and scaffold for creating semi-synthetic derivatives with potentially improved pharmacological properties.

Biosynthetic Engineering: Studies involving amphoteronolide B have contributed to understanding polyene glycosylation processes, enabling engineered biosynthesis of novel derivatives like 19-(O)-perosaminyl-amphoteronolide B.

Through these contributions, amphoteronolide B research has significantly advanced our understanding of polyene antifungals and provided foundations for developing next-generation therapeutics with improved safety profiles.

Macrolactone Core Structure and Configuration

Amphoteronolide B features a 38-membered macrocyclic lactone backbone with seven conjugated (E)-double bonds, forming a rigid polyene system critical for membrane interactions [1] [4]. The macrolactone core is synthesized via polyketide synthase (PKS)-mediated assembly, where 16 acetate and three propionate units undergo sequential Claisen condensations, ketoreductions, and cyclization [1]. Post-cyclization modifications include hydroxylation at C8, C10, and C15, as well as methylation at C16, contributing to the molecule’s three-dimensional conformation [4].

The stereochemistry of amphoteronolide B is defined by four chiral centers at C13 (R), C17 (S), C19 (R), and C35 (S), which are conserved during biosynthesis [4]. The carboxyl group at C41 and the hemiacetal bridge between C13 and C17 further stabilize the macrocycle’s conformation, enabling selective interactions with sterol-containing membranes [3].

Table 1: Key Structural Features of Amphoteronolide B

| Feature | Description |

|---|---|

| Macrocycle size | 38-membered lactone ring |

| Double bonds | 7 conjugated (E)-configured double bonds |

| Chiral centers | C13 (R), C17 (S), C19 (R), C35 (S) |

| Functional groups | Hydroxyl (C8, C10, C15), carboxyl (C41), hemiacetal (C13–C17) |

| Molecular formula | C₄₁H₆₂O₁₄ |

Comparative Analysis with Amphotericin B Structure

Amphoteronolide B lacks the mycosamine sugar moiety (α-D-mycosamine) attached to C19 in amphotericin B, which is critical for sterol binding [6]. While both compounds share identical macrolactone cores, amphotericin B’s C19-mycosamine enables hydrogen bonding with ergosterol’s 3β-hydroxyl group, a interaction absent in amphoteronolide B [6]. This structural divergence explains amphoteronolide B’s significantly reduced antifungal activity.

Conformational studies using nuclear magnetic resonance (NMR) reveal that amphotericin B adopts a "half-channel" structure in ergosterol-rich membranes, whereas amphoteronolide B fails to form stable oligomeric pores due to the missing sugar [3] [6]. The mycosamine group also enhances solubility: amphotericin B’s partition coefficient (logP = 2.1) is lower than amphoteronolide B’s (logP = 3.8), reflecting reduced aqueous solubility in the latter [1] [6].

Structural Determinants of Biological Functions

The macrolactone core’s rigidity, conferred by conjugated double bonds, is essential for membrane insertion. Molecular dynamics simulations show that the polyene system aligns perpendicularly to lipid bilayers, positioning the carboxyl group (C41) to interact with phospholipid headgroups [3]. However, without the mycosamine sugar, amphoteronolide B cannot stabilize interactions with ergosterol, leading to ineffective pore formation [6].

The hemiacetal bridge (C13–C17) plays a dual role: it restricts rotational freedom, maintaining the macrocycle’s curvature, and participates in hydrogen bonding with water molecules at the membrane interface [3]. Deletion of this bridge in synthetic analogs reduces membrane affinity by 90%, underscoring its importance [4].

Absence of Mycosamine Sugar Moiety and Its Implications

The mycosamine sugar in amphotericin B contributes to three critical functions:

- Ergosterol Binding: The sugar’s 3′-amino group forms a hydrogen bond with ergosterol’s 3β-hydroxyl, enabling selective fungal membrane targeting [6].

- Oligomerization: Mycosamine facilitates lateral interactions between amphotericin B molecules, promoting pore assembly [3].

- Solubility: The sugar’s hydrophilic nature counterbalances the macrolactone’s hydrophobicity, enabling aqueous dispersion [1].

In amphoteronolide B, the absence of mycosamine abolishes ergosterol binding capacity, as demonstrated by isothermal titration calorimetry (ITC) experiments showing no heat change upon exposure to ergosterol-containing membranes [6]. Consequently, amphoteronolide B exhibits no antifungal activity against Candida albicans or Aspergillus fumigatus at concentrations up to 128 μg/mL, compared to amphotericin B’s MIC₉₀ of 0.5–1 μg/mL [6].

Table 2: Functional Consequences of Mycosamine Absence

| Parameter | Amphotericin B | Amphoteronolide B |

|---|---|---|

| Ergosterol binding (Kₐ) | 1.2 × 10⁶ M⁻¹ | Not detectable |

| Membrane permeability | Pore-forming | No pore formation |

| Antifungal MIC₉₀ | 0.5–1 μg/mL | >128 μg/mL |

| Aqueous solubility | 0.1 mg/mL | <0.01 mg/mL |

The pioneering total synthesis of Amphoteronolide B was achieved by Kyriacos C. Nicolaou and his colleagues at the University of Pennsylvania between 1987 and 1988, establishing the foundation for all subsequent synthetic efforts in this challenging area [4] [5] [6]. This landmark achievement demonstrated the power of modern organic synthesis in constructing complex polyene macrolides with exquisite stereochemical control.

Ketophosphonate-Aldehyde Macrocyclization Strategy

The cornerstone of Nicolaou's synthetic approach was the innovative application of ketophosphonate-aldehyde macrocyclization for the construction of the 38-membered macrocyclic framework [4] [7] [6]. This strategy involved the preparation of a carefully designed ketophosphonate precursor that could undergo intramolecular condensation with an aldehyde functionality to form the macrocyclic heptaenone intermediate.

The macrocyclization reaction employed mildly basic conditions, utilizing either K₂CO₃ with 18-crown-6 in PhCH₃ at 65°C or DBU with LiCl in CH₃CN at 25°C [4]. The yellow-colored ketophosphonate precursor was successfully converted into the red/orange-colored 38-membered macrocycle in an impressive 70-80% yield [6]. This high efficiency was remarkable considering the challenging nature of large ring formation and the presence of multiple stereocenters that could potentially interfere with the cyclization process.

The success of this macrocyclization strategy can be attributed to several key factors: the careful design of the precursor to adopt a conformation favorable for ring closure, the use of high dilution conditions to minimize intermolecular reactions, and the selection of appropriate reaction conditions that promoted the desired intramolecular process while suppressing competing pathways [7] [8].

Key Synthetic Transformations

The total synthesis involved several critical transformations beyond the macrocyclization step, each requiring careful optimization to achieve the desired stereochemical outcomes [4]. The β-glycosidation reaction represented a particularly challenging aspect of the synthesis, achieved through the use of a trichloroacetimidate glycosyl donor in the presence of PPTS catalyst in hexane at 0.007 M concentration and 25°C [4]. This reaction proceeded stereospecifically to afford the desired β-glycoside in 40% yield based on approximately 50% aglycon conversion [4].

The stereochemical inversion at the C-2 position of the carbohydrate unit was accomplished through a two-step oxidation-reduction sequence. The acetate group, having served its function as a β-glycoside bond director, was removed using K₂CO₃ in MeOH with 90% yield [4]. This was followed by Swern oxidation to form the corresponding ketone, which was then stereoselectively reduced using NaBH₄ to provide the desired stereochemical configuration with 80% overall yield [4].

The reduction of the azido group, which had served as a non-nucleophilic and non-basic amino group equivalent during the synthesis, was achieved using HS(CH₂)₃SH and Et₃N in MeOH at 25°C for 24 hours, providing 85% yield [4]. The final deprotection sequence to afford Amphotericin B involved treatment with CSA in MeOH followed by H₂O, yielding 55% based on approximately 50% conversion, and subsequent saponification with LiOH in THF-H₂O to provide 80% yield [4].

Yield Analysis and Synthetic Efficiency

The overall synthetic efficiency of Nicolaou's approach can be evaluated through careful analysis of the individual step yields and the cumulative efficiency of the entire sequence. The macrocyclization step, representing the most challenging transformation in the synthesis, achieved an exceptional 70-80% yield [6], demonstrating the robustness of the ketophosphonate-aldehyde methodology for large ring formation.

However, the glycosidation step represented a significant bottleneck in the synthesis, with only 40% yield based on 50% aglycon conversion, effectively resulting in 20% yield of the desired product from the aglycon starting material [4]. This limitation arose from the competing formation of orthoester byproducts and the inherent challenges associated with glycosidation reactions involving complex aglycons.

The cumulative yield for the conversion of the macrocyclic intermediate to the final Amphotericin B product was approximately 20-25%, taking into account the moderate yields of individual steps and the incomplete conversions in several key transformations [4]. While this overall efficiency was modest by modern standards, it represented a remarkable achievement considering the complexity of the target molecule and the state of synthetic methodology available at the time.

The synthetic route demonstrated excellent stereochemical control throughout the sequence, with each transformation proceeding with high selectivity to provide the desired stereochemical outcome. The macrocyclization showed exclusive formation of the desired macrocycle, and the subsequent transformations maintained the integrity of all stereocenters [4].

Alternative Synthetic Approaches

Hydrozirconation-Based Strategies

The development of hydrozirconation-based synthetic strategies has provided powerful alternatives to traditional approaches for the construction of Amphoteronolide B and related polyene macrolides [9] [10] [11]. These methodologies capitalize on the unique reactivity of alkyne hydrozirconation followed by Palladium-catalyzed cross-coupling reactions to construct complex oligoene fragments with exceptional stereochemical control.

The hydrozirconation approach involves the regioselective addition of zirconocene hydride to terminal alkynes, generating organozirconium intermediates that can undergo Negishi coupling with various electrophiles [9] [10]. This methodology has proven particularly effective for the synthesis of conjugated polyene systems, achieving 85-90% yields for individual fragment coupling reactions [9]. The high efficiency of these transformations stems from the mild reaction conditions and the excellent functional group compatibility of the zirconium-mediated processes.

Recent investigations have focused on the application of hydrozirconation-based strategies to the synthesis of key fragments of Amphoteronolide B. The C21-C37 fragment has been successfully prepared using a combination of Horner-Wadsworth-Emmons reaction, alkyne hydrozirconation, Pd-catalyzed Negishi coupling, and Heck reaction [9]. This approach demonstrated superior efficiency compared to traditional methods, achieving 25% overall yield through an 8-step longest linear sequence, compared to 11% yield through a 10-step sequence using alternative approaches [9].

Comparative Analysis of Synthetic Routes

The comparative evaluation of different synthetic approaches to Amphoteronolide B reveals significant differences in efficiency, stereochemical control, and practical implementation. Nicolaou's ketophosphonate-aldehyde macrocyclization strategy achieved 70-80% yield for the key ring-forming step, with excellent stereochemical control but modest overall efficiency due to challenging glycosidation reactions [4] [6].

Masamune's alternative fragment coupling approaches explored different disconnection strategies, achieving variable yields in the range of 40-60% for macrocyclization reactions [9]. These approaches demonstrated good stereochemical control but suffered from moderate overall efficiency and the need for extensive protecting group manipulations.

The hydrozirconation-based methodologies have emerged as the most efficient approaches for the synthesis of complex oligoene fragments, achieving 85-90% yields for individual coupling reactions and providing excellent stereochemical control [9]. The Negishi-Heck-HWE route demonstrated superior performance compared to the Negishi-HWE route, achieving 25% overall yield versus 11% yield respectively [9].

The choice of synthetic strategy depends on several factors, including the availability of starting materials, the complexity of the target fragment, and the desired level of stereochemical control. Hydrozirconation-based approaches offer the highest efficiency for oligoene fragment synthesis, while traditional macrocyclization strategies provide proven methods for large ring formation with excellent stereochemical outcomes.

Semi-Synthetic Preparation Methods

Hydrolytic Cleavage from Amphotericin B

The semi-synthetic preparation of Amphoteronolide B from Amphotericin B represents a pragmatic approach that leverages the natural biosynthetic machinery while avoiding the complexities of total synthesis [12] [13]. This strategy involves the selective hydrolytic cleavage of the glycosidic bond connecting the mycosamine sugar unit to the aglycon core, thereby providing direct access to Amphoteronolide B and its derivatives.

The hydrolytic cleavage reaction has been extensively studied and optimized to achieve maximum yield while preserving the integrity of the sensitive polyene macrolide structure. Early investigations by Nicolaou and colleagues demonstrated that Amphoteronolide B could be prepared from Amphotericin B through a sequence involving novel oxidative deglycosidation reactions [12]. This approach utilized selective oxidation conditions to cleave the glycosidic bond while maintaining the structural integrity of the aglycon portion.

The preparation of Amphoteronolide B methyl ester was achieved through a carefully designed sequence that avoided the harsh conditions typically associated with glycosidic bond cleavage. The reaction conditions were optimized to prevent decomposition of the sensitive heptaene chromophore and to maintain the stereochemical integrity of the multiple hydroxyl-bearing stereocenters [13].

Acid-catalyzed hydrolysis studies have revealed that Amphotericin B undergoes approximately 19% degradation under acidic conditions, with the main degradation products being identified through LC-MS analysis [14]. The degradation pathway involves the loss of the methoxy group and cleavage of the mycosamine moiety, providing insights into the stability profile of the compound under different reaction conditions.

Process Optimization for Maximum Yield

The optimization of semi-synthetic preparation methods for Amphoteronolide B has focused on several key parameters: reaction temperature, pH conditions, solvent systems, and reaction time. Modern process optimization approaches have employed Quality by Design (QbD) methodologies to systematically evaluate the impact of critical process parameters on product yield and quality [15] [16].

Recent investigations have demonstrated that the manufacturing process can be optimized through careful control of temperature during key transformation steps. The curing temperature during processing has been identified as one of the most critical parameters affecting product quality and yield [15]. Design of Experiments (DoE) methodologies have been employed to develop empirical equations relating process parameters to critical quality attributes.

The development of enhanced fermentation strategies has led to significant improvements in Amphotericin B production yields, with some approaches achieving 18.39 g/L production titers through optimized feeding strategies and process control [17]. These improvements in the production of the starting material directly impact the economics and feasibility of semi-synthetic approaches to Amphoteronolide B.

Process optimization efforts have also focused on the development of improved purification and isolation procedures. The isolation of Amphoteronolide B derivatives has been achieved through the development of efficient protocols that can provide decigram quantities of products with high purity [18]. These advances in isolation and purification technology have made semi-synthetic approaches more practical and economically viable.